2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Preparation Methods
The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.
Scientific Research Applications
2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antileishmanial and antimalarial activities.
Medicine: Its derivatives are being explored for their potential use as therapeutic agents for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Compared to other similar compounds, 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride stands out due to its unique structural features and diverse range of applications. Similar compounds include:
3,5-dimethylpyrazole: Known for its use in the synthesis of various pyrazole derivatives.
1-methylpyrazole: Used as a building block for the synthesis of more complex heterocyclic systems.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9;/h4-6,11H,7H2,1-3H3;1H |
InChI Key |
FQHTYIWYXRSJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.